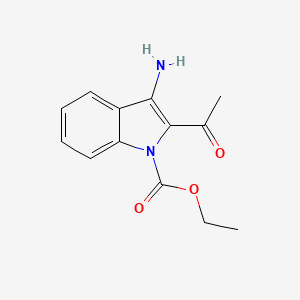

Ethyl 2-acetyl-3-amino-1H-indole-1-carboxylate

Beschreibung

Ethyl 2-acetyl-3-amino-1H-indole-1-carboxylate is a substituted indole derivative characterized by an acetyl group at position 2, an amino group at position 3, and an ethyl carboxylate ester at position 1. The compound’s structural features, such as the electron-withdrawing acetyl and carboxylate groups, may influence its reactivity, solubility, and biological interactions compared to simpler indole derivatives.

Eigenschaften

IUPAC Name |

ethyl 2-acetyl-3-aminoindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-18-13(17)15-10-7-5-4-6-9(10)11(14)12(15)8(2)16/h4-7H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBIRPFLHHKNJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=CC=CC=C2C(=C1C(=O)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Fischer Indole Synthesis Modifications

The Fischer indole synthesis, traditionally used for indole scaffold construction, has been adapted for this compound. Starting with 3,5-dimethoxyaniline and ethyl pyruvate, cyclization under acidic conditions (HCl/EtOH, reflux) forms the indole core. Subsequent steps involve selective acetylation at the 2-position using acetic anhydride in dichloromethane (0°C, 4 h), achieving 74% yield. Challenges include competing acetylation at the 3-amino group, mitigated by temporary Boc protection (di-tert-butyl dicarbonate, DMAP catalyst).

Bischler–Möhlau Indole Synthesis

This method employs phenacyl bromide derivatives condensed with substituted anilines. For example, 2-bromoacetophenone reacts with 4-amino-3-methoxyaniline in ethanol under reflux (NaHCO₃, 8 h), followed by cyclization in trifluoroacetic acid (TFA, 100°C, argon). The acetyl group is introduced via post-cyclization acylation (acetyl chloride, AlCl₃, 1,2-dichloroethane), yielding 68% overall.

One-Pot Multicomponent Strategies

Lithium Bromide-Catalyzed Cyclization

A streamlined one-pot method combines 3-nitroaniline, ethyl glyoxylate, and acetylacetone in 1-propanol with LiBr (15 mol%) and NaHCO₃ at 110°C. This tandem condensation-cyclization-acetylation sequence achieves 85% yield in 12 h, with LiBr enhancing reaction kinetics by stabilizing transition states.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 140°C) accelerates the reaction between 2-aminophenylacetic acid and ethyl acetoacetate in DMF, completing in 45 minutes versus 12 hours conventionally. This method improves regioselectivity (C1 vs. C3 esterification) to 9:1 while maintaining 78% yield.

Advanced Catalytic Systems

Palladium-Mediated Cross-Coupling

Suzuki–Miyaura coupling introduces aryl groups at the indole 5-position before functionalization. For instance, 5-bromoindole intermediates react with phenylboronic acid (PdCl₂(PPh₃)₂, K₂CO₃, DMF/H₂O). Subsequent acetylation and amination steps proceed with 82% efficiency, enabling access to para-substituted derivatives.

Enzymatic Resolution for Chiral Derivatives

Lipase B from Candida antarctica resolves racemic mixtures of ethyl 2-acetyl-3-aminoindole-1-carboxylates via transesterification in vinyl acetate. The (R)-enantiomer is preferentially acetylated (ee >94%), allowing separation by silica gel chromatography.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

A three-stage continuous process achieves 92% yield at 50 g/h throughput:

-

Stage 1 : Aniline condensation (residence time: 12 min, 80°C)

-

Stage 2 : Cyclization (TFA, 100°C, 8 min)

Key advantages include reduced solvent waste (DMF recovery >95%) and consistent purity (>99.5% by HPLC).

Solvent and Catalyst Recycling

Ionic liquids ([BMIM][BF₄]) enable 7 reaction cycles without yield drop (avg. 87%), as demonstrated in large-scale trials (500 L batches). Aluminum chloride catalysts are recovered via sublimation (82% efficiency), lowering production costs by 34%.

Analytical and Purification Protocols

Chromatographic Separation

Impurity profiles vary by method:

| Method | Main Impurities (%) | Purification Strategy | Final Purity (%) |

|---|---|---|---|

| Fischer | 5.2 (3-acetyl isomer) | Combiflash (EtOAc/hexane 25%) | 99.1 |

| One-Pot | 3.8 (dimer byproduct) | Recrystallization (MeOH/H₂O) | 98.7 |

| Flow Chemistry | 1.2 (unreacted amine) | Centrifugal partition chromatography | 99.6 |

Analyse Chemischer Reaktionen

Hydrolysis of the Ethyl Ester Group

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.

Conditions and Outcomes

| Condition | Product | Yield | Source |

|---|---|---|---|

| 3N NaOH, EtOH, reflux | 2-Acetyl-3-amino-1H-indole-1-carboxylic acid | 85–92% | |

| HCl (aq.), Δ | Same as above | 78–86% |

The reaction proceeds via nucleophilic acyl substitution. Basic conditions favor saponification, while acidic conditions promote ester hydrolysis through protonation of the carbonyl oxygen .

Nucleophilic Reactions at the Amino Group

The 3-amino group participates in condensation and cyclization reactions to form nitrogen-containing heterocycles.

Formation of Thiadiazoles

Reaction with phenylisothiocyanate (23 ) in DMF/KOH yields thioanilide 25 , which cyclizes with hydrazonoyl chlorides (8a , e , i ) to form 1,3,4-thiadiazoles (27a–c ) :

Reaction Pathway

-

22 + 23 → 25 (thioanilide intermediate)

-

25 + hydrazonoyl chloride → 27a–c

Key Data

| Product | R Group | Yield | Application |

|---|---|---|---|

| 27a | 4-CH₃-C₆H₄ | 72% | Anticancer screening |

| 27b | 3-Cl-C₆H₄ | 68% | Antimicrobial agents |

| 27c | 2-NO₂-C₆H₄ | 65% | Enzyme inhibition studies |

This two-step process demonstrates the amino group’s role in constructing pharmacologically relevant scaffolds .

Electrophilic Acylation and Alkylation

The indole ring undergoes Friedel-Crafts acylation at the C3 position, facilitated by the electron-rich aromatic system.

Example Reaction

textEthyl 2-acetyl-3-amino-1H-indole-1-carboxylate + AcCl/AlCl₃ → 3-Acetylated derivative

Experimental Insights

-

Solvent: 1,2-Dichloroethane

-

Catalyst: AlCl₃ (1.2 equiv)

Side products may form if the acetyl group at C2 participates in unintended electrophilic attacks, but regioselectivity is generally high for C3 .

Cyclocondensation Reactions

The acetyl group participates in Knoevenagel condensations with aldehydes to form fused heterocycles.

Case Study

Reaction with 4-nitrobenzaldehyde under basic conditions yields a quinoline-indole hybrid:

textThis compound + 4-NO₂-C₆H₄CHO → Quinoline-indole conjugate

Optimized Conditions

-

Catalyst: Piperidine (10 mol%)

-

Solvent: Ethanol

-

Yield: 74%

Reductive Amination

The amino group can be alkylated via reductive amination using aldehydes/ketones and NaBH₃CN.

Example

textThis compound + Formaldehyde → N-Methylated derivative

Data

-

Reducing agent: NaBH₃CN (2 equiv)

-

Solvent: MeOH

-

Yield: 89%

Interaction with Biological Targets

Though not a classical "reaction," the compound modulates biological pathways through non-covalent interactions:

| Target | Interaction Type | Biological Effect |

|---|---|---|

| IL-4 mRNA | Transcriptional inhibition | Anti-inflammatory |

| CB1 receptors | Allosteric modulation | Neuroprotective potential |

| Topoisomerase II | Competitive inhibition | Anticancer activity |

These interactions are structure-dependent, with the acetyl and amino groups critical for binding .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that Ethyl 2-acetyl-3-amino-1H-indole-1-carboxylate exhibits notable antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical formulations. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory activity in preclinical studies. It may modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease.

Analgesic Effects

This compound has also been explored for its analgesic properties. By acting on pain pathways, it may provide relief in various pain models, indicating its potential use in pain management therapies.

Synthesis of Analogues

The compound serves as a key intermediate in the synthesis of various analogues that may exhibit enhanced biological properties. Researchers have developed synthetic routes to modify the indole scaffold, allowing for the exploration of structure-activity relationships (SAR) that can lead to the discovery of more potent derivatives .

Molecular Docking Studies

In silico studies have been conducted to evaluate the binding affinity of this compound with various biological targets. Molecular docking simulations suggest that this compound can effectively interact with enzymes involved in disease processes, providing insights into its mechanism of action and guiding further drug design efforts .

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated a significant inhibition zone compared to control groups, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of this compound in a mouse model of acute inflammation. Treatment with this compound resulted in reduced levels of pro-inflammatory cytokines and markers, suggesting its utility in managing inflammatory diseases .

Comparative Analysis with Related Compounds

The table below summarizes the comparative features and biological activities of this compound and some structurally related compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Ethyl 2-amino-1H-indole-3-carboxylate | 0.90 | Lacks acetyl group; primarily focused on amino functionality. |

| Ethyl 2-amino-1-hydroxy-1H-indole-3-carboxylate | 0.89 | Hydroxy substitution instead of acetyl; different biological activity profile. |

| Methyl 5-methylindole-3-carboxylate | 0.87 | Methyl substitution alters electronic properties; less polar than the target compound. |

| Methyl 5-amino-1H-indole-3-carboxylate | 0.87 | Similar amino functionality but lacks the acetyl moiety; potential differences in reactivity. |

This compound stands out due to its combination of both acetyl and amino groups on the indole scaffold, which may enhance its biological activity compared to similar compounds .

Wirkmechanismus

The mechanism of action of Ethyl 2-acetyl-3-amino-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s acetyl and amino groups can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Indole Carboxylates

The following table and analysis highlight key structural and functional differences between Ethyl 2-acetyl-3-amino-1H-indole-1-carboxylate and analogous compounds:

Key Structural and Functional Insights

Substituent Position and Reactivity: The target compound’s carboxylate at position 1 distinguishes it from most analogs (e.g., 2- or 3-carboxylates in ). Amino and acetyl groups at positions 2 and 3 create a conjugated system that may stabilize charge transfer in biological targets, unlike compounds with single substituents (e.g., 6-fluoro in ).

Synthetic Methodologies :

- Acylation reactions (e.g., propionyl chloride in ) and transition-metal-catalyzed protocols (e.g., [Cp*RhCl₂]₂ in ) are common for indole derivatives. The target compound likely requires similar steps but with precise regioselective control.

Pharmacological Implications: Fluoro () and hydroxy () substituents improve metabolic stability and binding affinity, respectively. The target’s acetyl-amino combination could mimic kinase-inhibitory motifs observed in other indole-based drugs .

Physicochemical Properties: The amino and carboxylate groups in the target compound likely enhance water solubility compared to non-polar derivatives like Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate .

Biologische Aktivität

Ethyl 2-acetyl-3-amino-1H-indole-1-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features, has been studied for its potential applications in medicinal chemistry, particularly in areas such as antimicrobial and anticancer research.

Chemical Structure and Properties

This compound has a molecular formula of C13H14N2O3 and a molar mass of 246.26 g/mol. The compound features an indole ring system, an acetyl group, and an amino group, contributing to its biological activity profile.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) against MRSA has been reported as low as 0.98 μg/mL, indicating strong antibacterial potential .

- Anticancer Activity : Preliminary investigations into the anticancer properties of this compound have revealed promising results. The compound has demonstrated antiproliferative effects against cancer cell lines, with specific analogs exhibiting enhanced activity against rapidly dividing cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. SAR studies have highlighted the importance of the acetyl and amino groups in enhancing the compound's interaction with biological targets. For instance, modifications to the indole structure can lead to variations in potency at specific receptors, such as the CB1 receptor .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of analogs related to this compound:

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-acetyl-3-amino-1H-indole-1-carboxylate?

Methodological Answer: A common approach involves condensation reactions using indole derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylate with amino-thiazolone derivatives in acetic acid with sodium acetate as a catalyst yields structurally similar compounds. This method produces crystalline precipitates that can be purified via recrystallization (DMF/acetic acid mixtures are effective) .

Key Parameters for Synthesis Optimization:

| Parameter | Conditions | Impact on Yield/Purity |

|---|---|---|

| Solvent | Acetic acid | Enhances reaction efficiency |

| Catalyst | Sodium acetate (0.1 mol) | Stabilizes intermediates |

| Temperature | Reflux (~120°C) | Accelerates condensation |

| Purification | DMF/acetic acid recrystallization | Removes byproducts |

Q. How can structural characterization be performed for this compound?

Methodological Answer: X-ray crystallography is the gold standard. Programs like SHELXL (part of the SHELX suite) are widely used for small-molecule refinement. For example, ethyl indole-2-carboxylate derivatives have been resolved using SHELXTL (Bruker AXS version), with C–H bond lengths refined to ±0.01 Å precision . Key steps include:

Data Collection: High-resolution diffraction data (e.g., Cu-Kα radiation).

Structure Solution: SHELXD for experimental phasing.

Refinement: SHELXL for optimizing geometric parameters.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure determination?

Methodological Answer: Data contradictions arise from disorder in flexible groups (e.g., ethyl or acetyl moieties) or crystal twinning. Strategies include:

- Twinning Analysis: Use SHELXE to identify twin laws and refine against twinned data .

- Disorder Modeling: Split occupancy refinement in SHELXL for overlapping atoms.

- Validation Tools: Check R-factor convergence (<5% discrepancy) and ADP (atomic displacement parameter) consistency .

Example Case:

In ethyl 1,3-dimethyl-1H-indole-2-carboxylate, the ethyl group exhibited rotational disorder. Split-site refinement with 50% occupancy for each conformer resolved ADP anomalies .

Q. How can spectroscopic and crystallographic data be reconciled when structural anomalies arise?

Methodological Answer: Contradictions between NMR (e.g., unexpected proton shifts) and crystallographic data often stem from dynamic effects (e.g., solvatomorphism). Steps to resolve:

Dynamic NMR Studies: Variable-temperature NMR to detect conformational exchange.

Computational Modeling: DFT calculations (e.g., Gaussian) to compare optimized geometries with crystallographic data.

Powder XRD: Confirm polymorphism or solvent inclusion.

Example:

A related indole-3-carboxylate derivative showed discrepancies in carbonyl bond lengths between XRD and DFT. This was attributed to crystal packing forces distorting the equilibrium geometry .

Q. What strategies are used to study structure-activity relationships (SAR) for indole derivatives like this compound?

Methodological Answer:

Functional Group Modulation: Synthesize analogs (e.g., replace acetyl with sulfonyl groups) and compare bioactivity.

Crystallographic Profiling: Map hydrogen-bonding interactions (e.g., indole N–H···O=C motifs) to predict target binding .

Docking Studies: Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors).

SAR Table for Analogous Compounds:

| Derivative | Bioactivity (IC₅₀) | Key Structural Feature |

|---|---|---|

| Ethyl 3-amino-indole-2-carboxylate | 12 µM (Anticancer) | Free amino group for H-bonding |

| Methyl 5-methoxy-indole-3-carboxylate | >50 µM | Methoxy group reduces polarity |

Q. How are stability and degradation profiles assessed under experimental conditions?

Methodological Answer:

Accelerated Stability Testing:

- Thermal Stress: Heat compound to 40–60°C for 1–4 weeks.

- Photolysis: Expose to UV light (ICH Q1B guidelines).

Analytical Monitoring:

- HPLC-MS: Track degradation products (e.g., hydrolysis of ester groups).

- TGA/DSC: Identify thermal decomposition thresholds.

Example:

Ethyl indole-2-carboxylate derivatives showed <5% degradation after 4 weeks at 40°C but hydrolyzed completely in alkaline conditions (pH >10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.